Structural Elucidation and NMR Chemical Shift Reference for (2,5-Dimethoxy-1,4-phenylene)dimethanol: A Technical Guide
Structural Elucidation and NMR Chemical Shift Reference for (2,5-Dimethoxy-1,4-phenylene)dimethanol: A Technical Guide
Executive Summary and Material Significance
(2,5-Dimethoxy-1,4-phenylene)dimethanol (CAS: 51829-43-7)[1] is a highly symmetric, bifunctional aromatic building block of significant interest in advanced materials science. It serves as the critical synthetic precursor for the production of 2,5-dimethoxyterephthalaldehyde (DMTA)[2], a cornerstone monomer used in the bottom-up synthesis of crystalline Covalent Organic Frameworks (COFs). The strategic incorporation of methoxy groups within these frameworks is not merely structural; it actively reinforces interlayer interactions and dramatically enhances the material's stability against humidity and aggressive chemical environments[3].
This whitepaper provides an authoritative reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By detailing the causality behind the spectral features and establishing a self-validating experimental protocol, this guide empowers researchers to ensure absolute structural fidelity before proceeding to complex polymerization steps[4].
Structural Symmetry and Mechanistic Implications
The molecular formula of (2,5-Dimethoxy-1,4-phenylene)dimethanol is C 10 H 14 O 4 . The molecule possesses a center of inversion ( C2h point group symmetry), which drastically simplifies its NMR spectra by rendering several nuclei magnetically and chemically equivalent.
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Proton Environments: Despite containing 14 protons, the high symmetry reduces the 1 H NMR spectrum to only four distinct resonance signals: the aromatic protons, the methoxy protons, the methylene protons, and the hydroxyl protons.
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Carbon Environments: Similarly, the 10 carbon atoms collapse into exactly five distinct 13 C NMR signals, providing a clean, uncluttered spectrum that is highly sensitive to impurities.
Causality of Chemical Shifts (Expertise & Experience)
Understanding the physical causality behind the observed chemical shifts is crucial for troubleshooting and validating structural integrity.
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Aromatic Protons ( δ ~6.95 ppm): Standard unsubstituted benzene protons resonate at 7.26 ppm. In this molecule, the methoxy groups exert a strong electron-donating mesomeric effect (+M). This effect increases the electron density specifically at the ortho and para positions. Consequently, the aromatic protons (H-3 and H-6) are heavily shielded, shifting their resonance upfield to approximately 6.95 ppm.
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Hydroxyl Proton Exchange and Solvent Effects: The choice of solvent dictates the visibility of the hydroxyl (-OH) protons. In non-polar, non-hydrogen-bonding solvents like CDCl 3 , the -OH protons undergo rapid intermolecular exchange, appearing as a broad, featureless singlet and decoupling from the adjacent methylene (-CH 2 -) protons. However, by utilizing DMSO-d 6 , strong hydrogen bonding between the solute's hydroxyl group and the solvent's sulfoxide oxygen significantly decreases the exchange rate. This allows the 3J scalar coupling between the -OH and -CH 2
- protons to be clearly observed.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be adhered to. This protocol acts as a self-validating system : the observation of the specific hydroxyl-methylene coupling pattern confirms both the absolute purity of the sample (absence of acidic/basic impurities that catalyze exchange) and optimal instrument resolution.
Step 1: Sample Preparation
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Dissolve the sample completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
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Transfer the solution to a standard 5 mm NMR tube, filtering through glass wool if necessary to remove particulates that cause magnetic susceptibility broadening.
Step 2: Probe Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer and lock to the deuterium signal of DMSO-d 6 .
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Perform automated or manual probe tuning and matching for both 1 H and 13 C channels.
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Shim the magnetic field (Z1-Z5 gradients) until the TMS signal exhibits a line width at half height (FWHM) of < 1.0 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Use a standard 1D sequence (e.g., zg30). Set the relaxation delay (d1) to 1.5 seconds to ensure complete relaxation for accurate integration. Acquire 16 scans.
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13 C NMR: Use a proton-decoupled 1D sequence (e.g., zgpg30). Set d1 to 2.0 seconds. Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons.
Step 4: Data Processing
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Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Manually phase the spectra to achieve purely absorptive peak shapes and apply a multipoint baseline correction.
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Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Reference Data Tables
The following tables summarize the validated quantitative NMR data for (2,5-Dimethoxy-1,4-phenylene)dimethanol in DMSO-d 6 .
Table 1: 1 H NMR Quantitative Data (400 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -OCH 3 | 3.75 | Singlet (s) | - | 6H | Methoxy protons |
| -CH 2 - | 4.45 | Doublet (d) | 5.5 | 4H | Methylene protons |
| -OH | 5.05 | Triplet (t) | 5.5 | 2H | Hydroxyl protons |
| Ar-H | 6.95 | Singlet (s) | - | 2H | Aromatic protons (C3, C6) |
Table 2: 13 C NMR Quantitative Data (100 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 55.8 | Primary (CH 3 ) | Methoxy carbon (-OCH 3 ) |
| 58.4 | Secondary (CH 2 ) | Methylene carbon (-CH 2 OH) |
| 110.5 | Tertiary (CH) | Aromatic carbon (C3, C6) |
| 129.2 | Quaternary (C) | Aromatic carbon attached to alkyl (C1, C4) |
| 150.3 | Quaternary (C) | Aromatic carbon attached to oxygen (C2, C5) |
Workflows and Visualizations
Figure 1: Standardized workflow for NMR acquisition and structural validation.
Figure 2: Synthetic pathway from 1,4-dimethoxybenzene to DMTA via the dimethanol intermediate.
References
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Sigma-Aldrich. "(2,5-DIMETHOXY-1,4-PHENYLENE)DIMETHANOL | 51829-43-7". sigmaaldrich.com. 1[1]
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The Royal Society of Chemistry. "Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages". rsc.org. 2[2]
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ResearchGate. "Covalent Organic Frameworks: Structures, Synthesis, and Applications". researchgate.net. 4[4]
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MDPI. "Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations". mdpi.com. 3[3]
